Cas no 1803830-48-9 (2-Hydroxy-4-methylpyridine-6-acetonitrile)

2-ヒドロキシ-4-メチルピリジン-6-アセトニトリルは、ピリジン骨格にヒドロキシル基、メチル基、およびアセトニトリル基が選択的に導入された複雑な有機化合物です。分子内に複数の官能基を有するため、医薬品中間体や機能性材料の合成において高い反応性と多様な修飾可能性を提供します。特に6位のアセトニトリル基は求核置換反応や環化反応の前駆体として有用であり、4位のメチル基は立体障害を調整することで反応選択性の制御が可能です。高い純度と安定性を兼ね備えており、精密有機合成や創薬研究におけるキーインターメディエートとしての利用が期待されます。

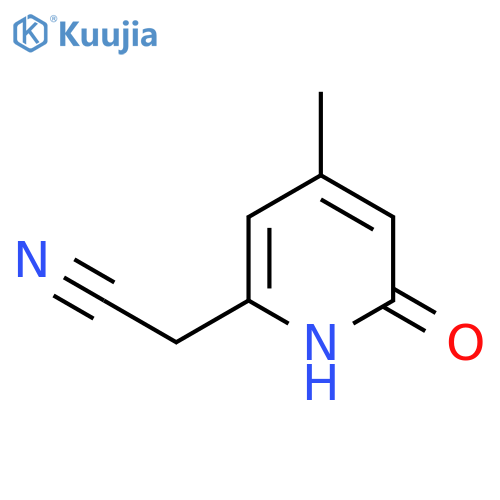

1803830-48-9 structure

商品名:2-Hydroxy-4-methylpyridine-6-acetonitrile

CAS番号:1803830-48-9

MF:C8H8N2O

メガワット:148.16192150116

CID:4802244

2-Hydroxy-4-methylpyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-methylpyridine-6-acetonitrile

-

- インチ: 1S/C8H8N2O/c1-6-4-7(2-3-9)10-8(11)5-6/h4-5H,2H2,1H3,(H,10,11)

- InChIKey: SMAFGRHBVZVBCW-UHFFFAOYSA-N

- ほほえんだ: O=C1C=C(C)C=C(CC#N)N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 291

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 52.9

2-Hydroxy-4-methylpyridine-6-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029004928-500mg |

2-Hydroxy-4-methylpyridine-6-acetonitrile |

1803830-48-9 | 95% | 500mg |

$1,651.30 | 2022-04-02 | |

| Alichem | A029004928-1g |

2-Hydroxy-4-methylpyridine-6-acetonitrile |

1803830-48-9 | 95% | 1g |

$2,808.15 | 2022-04-02 | |

| Alichem | A029004928-250mg |

2-Hydroxy-4-methylpyridine-6-acetonitrile |

1803830-48-9 | 95% | 250mg |

$1,038.80 | 2022-04-02 |

2-Hydroxy-4-methylpyridine-6-acetonitrile 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1803830-48-9 (2-Hydroxy-4-methylpyridine-6-acetonitrile) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量